molecular formula C10H9N3O2 B1267278 5-anilinopyrimidine-2,4(1H,3H)-dione CAS No. 4870-31-9

5-anilinopyrimidine-2,4(1H,3H)-dione

Cat. No. B1267278
CAS RN: 4870-31-9
M. Wt: 203.2 g/mol
InChI Key: JGUKCLIEQQTBFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-anilinopyrimidine-2,4(1H,3H)-dione involves multicomponent reactions and catalysis. For instance, catalyst-free, multicomponent synthesis of related pyrimidine dione derivatives has been achieved in aqueous ethanol medium, demonstrating the efficiency of green chemistry principles in synthesizing complex molecules (Ibberson et al., 2023). Additionally, the synthesis of dihydroquinazolin-5(6H)-ones and 5-acylpyrimidines from dimethylaminomethylene-1,3-diones highlights the diversity of synthetic routes available for these compounds (Mosti et al., 1983).

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through techniques like X-ray crystallography. For example, the structure of a compound containing the pyrimidine dione moiety was elucidated, demonstrating the utility of spectroscopic methods in understanding the configuration of these molecules (Barakat et al., 2016).

Chemical Reactions and Properties

Pyrimidine diones undergo various chemical reactions, including condensation and multicomponent syntheses, to yield compounds with potential biological activities. An example is the water-mediated, catalyst-free synthesis of functionalized pyrimidine diones, which emphasizes the role of solvent and reaction conditions in determining the yield and purity of these compounds (Brahmachari et al., 2020).

Physical Properties Analysis

The physical properties of pyrimidine diones, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and material science. These properties are often investigated through experimental techniques and theoretical calculations, as seen in studies of related compounds (Guo et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key factors in the development of pyrimidine dione derivatives as pharmaceutical agents. Research on these compounds often focuses on their potential anti-inflammatory and antioxidant activities, as demonstrated in various studies (Nadendla & Lakshmi, 2018).

Scientific Research Applications

Anti-inflammatory Activity

5-Anilinopyrimidine derivatives demonstrate significant anti-inflammatory activity. For instance, 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, synthesized from 6-methylpyrimidine-2,4(1H,3H)-dione, has been shown to exhibit remarkable anti-inflammatory effects in mouse ear swelling tests (Dong, 2010). Similarly, another study synthesized 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine and confirmed its significant anti-inflammatory effect (Shang Lin-lin & Dong, 2010).

Antimalarial Activity

Research indicates the potential of 5-anilinopyrimidine derivatives in antimalarial applications. The synthesis of 6,7,8-substituted 3-methylpteridine-2,4(3H,8H)-diones, derived from 5-amino-6-(substituted anilino)-3-methylpyrimidine-2,4(1H,3H)-dione, has shown activity against the human parasite Plasmodium falciparum (Halladay & Cowden, 1990).

Synthesis of Biological Agents

A series of novel pyrimidine derivatives have been synthesized and evaluated for their biological activities. For instance, (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives have shown promising anti-inflammatory, antimicrobial, and antifungal activities (Veeranna et al., 2022).

Corrosion Inhibition

5-Arylpyrimido-[4,5-b]quinoline-diones, a class of 5-anilinopyrimidine derivatives, have been identified as effective corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate high inhibition efficiency, with some showing up to 98.30% efficiency (Verma et al., 2016).

Antitumor and Antiviral Applications

Novel cyclic arylsulfonylureas, including derivatives of 5-(substituted)benzylidene-3-(4-substituted)phenylsulfonylimidazolidine-2,4-diones, have shown significant antitumor activity, particularly against ovarian cancer, melanoma, and renal cancer cells. These compounds have been synthesized and tested across a range of tumor cell lines (El-Deeb et al., 2010).

Safety And Hazards

This involves detailing the compound’s toxicity, environmental impact, and handling precautions.


Future Directions

This could involve potential applications of the compound, areas for further research, and unsolved problems.


For a specific compound, these details would be gathered from scientific literature and databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about “5-anilinopyrimidine-2,4(1H,3H)-dione”, feel free to ask!


properties

IUPAC Name

5-anilino-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9-8(6-11-10(15)13-9)12-7-4-2-1-3-5-7/h1-6,12H,(H2,11,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUKCLIEQQTBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80309629
Record name 5-Phenylamino-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-anilinopyrimidine-2,4(1H,3H)-dione

CAS RN

4870-31-9
Record name NSC212413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenylamino-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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